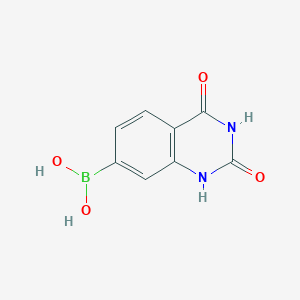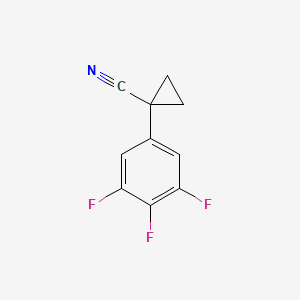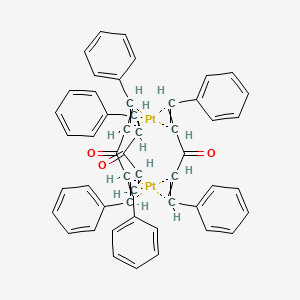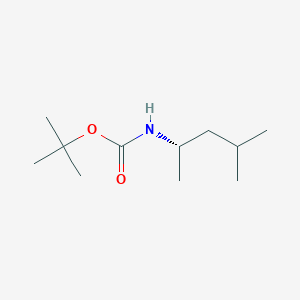![molecular formula C11H11F4N3O B12445842 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure with difluoromethyl groups, which are known to enhance the biological activity and metabolic stability of molecules. The presence of the imidazo[4,5-b]pyridine core further adds to its potential as a pharmacologically active compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve metal-based catalysts that facilitate the transfer of CF2H groups to the desired positions on the heteroaromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The use of metal-based methods in both stoichiometric and catalytic modes has streamlined the production of such compounds, making them accessible for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the difluoromethyl groups or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can introduce new functional groups at the difluoromethyl positions .
Applications De Recherche Scientifique
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups enhance the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways . The imidazo[4,5-b]pyridine core plays a crucial role in the compound’s pharmacological activity, contributing to its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate: Another compound with difluoromethyl groups and a similar heteroaromatic core.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Features a difluoromethyl group and a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its specific combination of difluoromethyl groups and the imidazo[4,5-b]pyridine core. This combination enhances its biological activity and metabolic stability, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H11F4N3O |
|---|---|
Poids moléculaire |
277.22 g/mol |
Nom IUPAC |
2-[5,7-bis(difluoromethyl)-2-methylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H11F4N3O/c1-5-16-8-6(9(12)13)4-7(10(14)15)17-11(8)18(5)2-3-19/h4,9-10,19H,2-3H2,1H3 |
Clé InChI |
SSPXFCTZVPFOGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)








